Diethyl 1,2,3-trimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
Description
Diethyl 1,2,3-trimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is a complex heterocyclic compound featuring a seven-membered cyclohepta[c]pyrrole core fused with dicarboxylate ester groups. This structure is distinguished by its 1,2,3-trimethyl substituents and a ketone moiety at the 6-position, contributing to its unique electronic and steric properties. Such reactions are known to form fused polycyclic systems under mild conditions, though yields for similar compounds are typically low (9–12%) due to the complexity of multi-step cyclizations .
Properties
Molecular Formula |
C18H21NO5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
diethyl 1,2,3-trimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate |
InChI |
InChI=1S/C18H21NO5/c1-6-23-17(21)14-8-12-10(3)19(5)11(4)13(12)9-15(16(14)20)18(22)24-7-2/h8-9H,6-7H2,1-5H3 |
InChI Key |
KLUOBXIQWWWMSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Gold-Catalyzed [5 + 2] Cycloaddition
A gold-catalyzed cascade reaction has been reported for constructing cyclohepta[b]pyrroles from skipped diynes and pyrroles. While this method targets the [b] isomer, analogous strategies could be adapted for the [c] fusion by modifying diyne or pyrrole precursors.
| Reaction Components | Conditions | Yield | Reference |
|---|---|---|---|
| Skipped diyne, pyrrole | JohnPhosAu(MeCN)SbF₆, toluene, 80°C | 72% |
For the [c] fusion, alternative diyne or pyrrole positions may be required. The second hydroarylation step in this method proceeds via a 7-endo-dig pathway, favoring seven-membered ring formation.
Palladium-Catalyzed Cyclization
Palladium-mediated C–H activation has been used to construct fused heterocycles, such as terphenyl systems. A similar approach could facilitate cyclohepta[c]pyrrole formation by coupling a pyrrole derivative with a cycloheptane precursor.
Proposed Pathway :
-
C–H Activation : Palladium catalyst enables oxidative addition at the pyrrole’s α-position.
-
Cycloheptane Annulation : Coupling with a cycloheptene or cycloheptane fragment forms the fused ring.
This method is less documented for cycloheptapyrroles but is supported by precedents in other fused systems.
Functional Group Introduction
The compound’s substituents (methyl groups, oxo group, diethyl esters) require sequential functionalization.
Methyl Group Installation
Methyl groups at positions 1, 2, and 3 are introduced via alkylation or direct substitution.
In, cyclohepta[b]pyrrol-8-one derivatives underwent alkylation with alkyl halides in DMF using NaH as a base, achieving yields of 84–96%. Similar conditions could methylate the cyclohepta[c]pyrrole core.
Oxo Group Formation
The ketone at position 6 is likely introduced via oxidation or cyclization.
Oxidation Pathway :
-
Precursor : A secondary alcohol at position 6.
-
Oxidizing Agents : Jones reagent (CrO₃/H₂SO₄), PCC (pyridinium chlorochromate).
Cyclization Pathway :
-
Intermediate : A β-keto ester or β-diketone undergoing intramolecular cyclization.
In, β-ketoglutaric acid derivatives were cyclized to form pyrones, suggesting analogous reactivity for ketone formation in cycloheptapyrroles.
Esterification
Diethyl esters at positions 5 and 7 are synthesized via esterification of carboxylic acids.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄, ethanol, reflux | >90% | |
| Coupling Reagents | DCC, DMAP, CH₂Cl₂, RT | >80% |
In, citric acid derivatives were esterified with methanol or ethanol under acidic conditions, achieving high yields. For the target compound, diethyl esters would require analogous treatment with ethanol.
Full Synthesis: Integrated Strategy
Combining the above steps, a plausible multi-step synthesis is outlined:
-
Core Formation : Gold-catalyzed [5 + 2] cycloaddition of a modified diyne and pyrrole to form the cyclohepta[c]pyrrole skeleton.
-
Methylation : Sequential alkylation of the core with methyl halides (positions 1, 2, 3).
-
Ketone Introduction : Oxidation of a secondary alcohol or cyclization of a β-keto intermediate at position 6.
-
Esterification : Conversion of carboxylic acids at positions 5 and 7 to diethyl esters using ethanol and acid catalysts.
Challenges and Considerations
-
Regioselectivity : Ensuring the [c] fusion over [b] or other isomers requires precise diyne or pyrrole positioning.
-
Steric Hindrance : Methyl groups at positions 1, 2, and 3 may impede subsequent functionalization steps, necessitating optimized reaction conditions.
-
Purity Control : Isolation of the final product may involve chromatography or recrystallization, as seen in and.
Data Tables: Key Reaction Examples
Table 1: Alkylation Reactions for Methyl Group Installation
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2,3-trimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Diethyl 1,2,3-trimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been investigated for its potential as an antibacterial agent. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, a study highlighted the synthesis of related compounds that demonstrated moderate antibacterial effects with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Related Compounds
Biological Activities
The compound's biological activities extend beyond antibacterial properties. Preliminary studies suggest potential antioxidant effects and enzyme inhibition capabilities. For example, compounds derived from similar frameworks have shown significant free radical scavenging abilities and inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These activities are crucial in developing anti-inflammatory drugs.
Table 2: Biological Activities of Related Compounds
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Anti-inflammatory | Inhibition of COX and LOX enzymes |
Synthesis Example:
A general synthetic route may involve:
- Formation of the cycloheptane framework.
- Introduction of carbonyl groups via oxidation reactions.
- Esterification with diethyl malonate to achieve the final product.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives of this compound for their pharmacological properties:
- A study published in a pharmaceutical journal explored various derivatives' anti-inflammatory properties through molecular docking studies, indicating promising interactions with COX enzymes .
- Another research paper reported on the compound's antioxidant capabilities, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of Diethyl 1,2,3-trimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 2H-Imidazo[4,3-a]pyrrolo[3,4-c]isoquinoline-3,7-Dicarboxylate (2f)
- Structure: A tetracyclic system combining imidazole, pyrrole, and isoquinoline moieties.
- Synthesis: Synthesized from 4-nitroisoquinoline (1f) using one equivalent of ethyl isocyanoacetate and DBU, yielding 12% .
- Key Features: The nitro group in the starting material acts as an electron-withdrawing group (EWG), facilitating cyclization. The larger isoquinoline framework contrasts with the cycloheptane ring in the target compound, which may exhibit greater ring strain.
Diethyl 5-Methyl-8H-Imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-Dicarboxylate (2c)
- Structure : A tricyclic system with imidazole, pyrrole, and pyridine rings.
- Synthesis: Prepared from 2-methyl-5-nitropyridine (1c) with ethyl isocyanoacetate and DBU, yielding 9% .
- Key Features: The methyl and nitro substituents enhance cyclization efficiency.
Ethyl 2-Formyl-4:4'-Propylpyrrole-3:5-Dicarboxylate (1931 Compound)
- Structure : A simpler pyrrole derivative with formyl and propyl substituents.
- Synthesis : Produced via sulfonyl chloride-mediated formylation of ethyl 2-methyl-4-propylpyrrole-3:5-dicarboxylate .
- Key Features : Lacks fused heterocyclic rings, making it structurally less complex. Its synthesis relies on classical electrophilic substitution rather than modern cyclization strategies.
Comparative Data Table
Research Findings and Discussion
- Ring Size and Strain: The cyclohepta[c]pyrrole core in the target compound introduces greater steric strain compared to the six-membered pyridine/isoquinoline systems in 2c and 2f. This may lower synthetic yields if similar methods are employed .
- Substituent Effects : EWGs (e.g., nitro groups) in starting materials enhance cyclization efficiency by stabilizing transition states. The target compound’s methyl and ketone groups may similarly influence reactivity .
- Synthetic Challenges : Low yields (9–12%) in analogous compounds highlight the difficulty of achieving high selectivity in multi-step cyclizations. Optimizing stoichiometry or reaction time could improve outcomes for the target compound .
Biological Activity
Diethyl 1,2,3-trimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of cycloheptapyrroles known for their complex structures and diverse biological activities. Its chemical formula is with a molecular weight of approximately 239.32 g/mol. The presence of multiple carboxylate groups enhances its solubility and reactivity in biological systems.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 1.0 |
| Mycobacterium tuberculosis | 1.0 |
These results suggest that the compound is particularly potent against Staphylococcus aureus, including multidrug-resistant strains.
The primary mechanism through which this compound exerts its antibacterial effects appears to be through the inhibition of DNA gyrase. This enzyme is crucial for bacterial DNA replication and transcription. Inhibition leads to impaired cell division and ultimately bacterial cell death.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent pharmacological evaluation highlighted that the compound showed a strong inhibitory effect on both Gram-positive and Gram-negative bacteria. The study also indicated low cytotoxicity against Vero cells (African green monkey kidney cells), suggesting a favorable selectivity index which is crucial for therapeutic applications .
- Synergistic Effects : In combination with other antimicrobial agents, this compound exhibited synergistic effects that enhanced overall antibacterial activity. This was particularly noted in cases involving resistant strains of Staphylococcus aureus .
- In Vivo Studies : Animal models treated with the compound demonstrated significant reductions in bacterial load in infected tissues compared to control groups. This suggests potential for clinical applications in treating bacterial infections .
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
